Deuterated Atazanivir-D3-1
Overview
Description
Deuterated Atazanivir-D3-1 is a deuterated analog of Atazanavir, an antiviral protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV). The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances the metabolic stability and pharmacokinetic properties of the drug, making it a valuable tool in antiviral therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deuterated Atazanivir-D3-1 involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange (HDE): This method involves the exchange of hydrogen atoms with deuterium in the presence of a catalyst such as palladium or platinum under elevated temperature and pressure.
Deuterated Reagents: Using deuterated reagents such as deuterium oxide (D2O) or deuterated solvents in the synthesis process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions using deuterium gas or deuterium oxide. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Deuterated Atazanivir-D3-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated analogs of its metabolites.
Reduction: Reduction reactions can be used to modify the functional groups in the compound.
Substitution: Deuterium atoms can be substituted with other functional groups to create derivatives of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Palladium, platinum, and rhodium catalysts are used in hydrogen-deuterium exchange reactions.
Major Products Formed: The major products formed from these reactions include deuterated analogs of Atazanavir’s metabolites and derivatives with modified functional groups.
Scientific Research Applications
Deuterated Atazanivir-D3-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying reaction mechanisms and isotope effects in chemical reactions.
Biology: Employed in metabolic studies to understand the biological pathways and interactions of deuterated compounds.
Medicine: Utilized in antiviral therapy for the treatment of HIV, offering improved pharmacokinetic properties and reduced toxicity.
Industry: Applied in the development of stable isotope-labeled compounds for use in various industrial processes
Mechanism of Action
Deuterated Atazanivir-D3-1 exerts its effects by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells. This inhibition is achieved by binding to the active site of HIV-1 protease, preventing the formation of mature virions. The presence of deuterium enhances the stability and prolongs the duration of action of the compound .
Comparison with Similar Compounds
Deuterated Telaprevir: Another deuterated antiviral protease inhibitor with similar applications in antiviral therapy.
Deuterated Darunavir: A deuterated analog of Darunavir, used in the treatment of HIV.
Uniqueness: Deuterated Atazanivir-D3-1 is unique due to its enhanced metabolic stability and prolonged duration of action compared to its non-deuterated counterpart. The selective incorporation of deuterium atoms results in stronger carbon-deuterium bonds, which contribute to its improved pharmacokinetic properties .
Properties
IUPAC Name |
trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-4-phenyl-3-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3,7D3,8D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-ILCNTUBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)NC(=O)OC([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648853 | |
Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1,16,16,16-~2~H_6_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092540-56-1 | |
Record name | 1,14-Di(methyl-d3) (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092540-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CTP-518 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092540561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1,16,16,16-~2~H_6_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CTP-518 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9UZ89CQYY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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